molecular formula C11H21NO2 B11043689 1,2,5-Trimethylpiperidin-4-yl propanoate

1,2,5-Trimethylpiperidin-4-yl propanoate

Cat. No.: B11043689
M. Wt: 199.29 g/mol
InChI Key: KNMVFWWXROFBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,5-Trimethyl-4-piperidyl propionate is a chemical compound known for its diverse applications in various fields, including pharmaceuticals and organic synthesis. It is characterized by its unique structure, which includes a piperidine ring substituted with methyl groups and a propionate ester. This compound is often used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1,2,5-trimethyl-4-piperidyl propionate typically involves several steps, starting from readily available precursors. One common method involves the alkylation of piperidine derivatives followed by esterification. The reaction conditions often include the use of strong bases and organic solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity, often incorporating advanced purification techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

1,2,5-Trimethyl-4-piperidyl propionate undergoes various chemical reactions, including:

Scientific Research Applications

1,2,5-Trimethyl-4-piperidyl propionate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is a precursor in the synthesis of drugs with analgesic and anesthetic properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,5-trimethyl-4-piperidyl propionate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis to release active metabolites, which then interact with biological pathways to exert their effects. These interactions often involve binding to receptor sites or inhibiting enzyme activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

1,2,5-Trimethyl-4-piperidyl propionate can be compared to other piperidine derivatives, such as:

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

(1,2,5-trimethylpiperidin-4-yl) propanoate

InChI

InChI=1S/C11H21NO2/c1-5-11(13)14-10-6-9(3)12(4)7-8(10)2/h8-10H,5-7H2,1-4H3

InChI Key

KNMVFWWXROFBOR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CC(N(CC1C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.